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Compound of Interest

Compound Name: Tinostamustine

Cat. No.: B560638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tinostamustine (formerly EDO-S101), a first-

in-class alkylating deacetylase inhibitor, against current standard-of-care chemotherapies in

several key malignancies. Tinostamustine is a novel bifunctional molecule that fuses the DNA

alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1]

This dual mechanism is designed to enhance cytotoxicity by inducing chromatin relaxation via

HDAC inhibition, thereby improving the access of the alkylating moiety to DNA, leading to

increased DNA cross-linking and reduced DNA repair.[1][2]

This document summarizes available preclinical and clinical data, details experimental

methodologies, and visualizes key mechanisms and workflows to aid in the evaluation of

Tinostamustine's therapeutic potential.

Mechanism of Action: A Dual Approach
Tinostamustine's unique structure allows it to simultaneously exert two distinct anti-cancer

activities: DNA damage and epigenetic modification. The bendamustine component alkylates

DNA, causing cross-linking and strand breaks, which inhibits DNA, RNA, and protein synthesis

and ultimately triggers apoptosis. The vorinostat moiety inhibits HDAC enzymes, leading to

histone acetylation, chromatin decondensation, and the altered expression of genes involved in

cell cycle control and apoptosis.
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Caption: Dual mechanism of action of Tinostamustine.

Hodgkin Lymphoma (Relapsed/Refractory)
Standard-of-Care Overview
First-line treatment for Hodgkin Lymphoma (HL) typically involves the ABVD combination

chemotherapy regimen (Doxorubicin, Bleomycin, Vinblastine, Dacarbazine).[3] For patients

with relapsed or refractory (R/R) disease, treatment options include salvage chemotherapy
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followed by autologous stem cell transplantation (ASCT), brentuximab vedotin, and PD-1

inhibitors.[1]

Tinostamustine Clinical Data
A Phase I, open-label, two-stage trial (NCT02576496) investigated the safety and efficacy of

Tinostamustine in patients with R/R hematological malignancies, including a cohort of heavily

pre-treated HL patients.[1][4] The maximum tolerated dose (MTD) was determined to be 100

mg/m² administered over 60 minutes.[1][4]

Table 1: Clinical Efficacy of Tinostamustine in Relapsed/Refractory Hodgkin Lymphoma

(NCT02576496)

Efficacy Endpoint
Dose-Escalation Cohort
(n=10)

Stage 2 Expansion Cohort
(n=20)

Overall Response Rate (ORR) 60% (95% CI: 26%, 88%)[1] 37% (95% CI: 16%, 62%)[4]

Complete Response (CR) 1 2

Partial Response (PR) 5 5

Clinical Benefit Rate (CBR)¹ 80% (95% CI: 44%, 97%)[1] Not Reported

Median Progression-Free

Survival (PFS)
Not Reported

3.8 months (95% CI: 2.2-9.4

months)[4]

¹CBR defined as CR + PR +

Stable Disease (SD).[1]

The most common treatment-related adverse events were hematological (thrombocytopenia,

neutropenia, anemia) and gastrointestinal. No treatment-related deaths occurred.[1][4] These

data show promising signals of efficacy for Tinostamustine in a heavily pre-treated R/R HL

population.[4]

Experimental Protocol: Phase I Clinical Trial
(NCT02576496)
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Study Design: A Phase I, multicenter, open-label, dose-escalation (Stage 1) and cohort-

expansion (Stage 2) trial.[4][5]

Patient Population: Adults (≥18 years) with R/R hematological malignancies, including HL, for

whom no standard therapies were available. HL patients must have received ≥2 prior lines of

therapy.[5][6]

Treatment: Tinostamustine was administered intravenously on Day 1 of a 21-day cycle.

Doses were escalated from 20 mg/m² to 150 mg/m² in Stage 1 to determine the MTD.[5] The

recommended Phase 2 dose (RP2D) of 100 mg/m² was used in the Stage 2 expansion

cohort.[4]

Endpoints: The primary objectives were to determine the MTD and safety profile, and to

estimate the ORR. Secondary endpoints included PFS and overall survival (OS).[6]

Multiple Myeloma
Standard-of-Care Overview
The standard initial therapy for transplant-eligible newly diagnosed multiple myeloma (NDMM)

often consists of a triplet regimen such as VRd (Bortezomib, Lenalidomide, Dexamethasone).

[7][8] The anti-CD38 monoclonal antibody, Daratumumab, is increasingly used in quadruplet

combinations (e.g., Dara-VRd) or in combination with other agents for both newly diagnosed

and R/R patients.[9]

Tinostamustine Preclinical Data vs. Daratumumab
Preclinical studies have evaluated Tinostamustine's potential to enhance the efficacy of

Daratumumab. The mechanism involves the upregulation of CD38 (the target of Daratumumab)

on myeloma cells and an increase in the expression of MICA and MICB, which are ligands for

the activating NK cell receptor NKG2D.[9][10]

Table 2: Preclinical Efficacy of Tinostamustine with Daratumumab in a Multiple Myeloma

Xenograft Model
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Treatment Group Outcome Metric Result

Tinostamustine +

Daratumumab
Tumor Growth

Significantly delayed tumor

growth compared to either

monotherapy[9][11]

Tinostamustine +

Daratumumab
Median Survival

Significantly prolonged survival

compared to vehicle and

monotherapies[9][11]

These findings suggest a strong synergistic potential between Tinostamustine and anti-CD38

antibody therapy.[9]

Experimental Protocol: In Vivo Myeloma Xenograft
Model

Animal Model: CB17-SCID mice were used to establish subcutaneous plasmacytoma

models using human myeloma cell lines (e.g., MM.1S).[12]

Treatment Regimen: Mice with established tumors were randomized into groups: vehicle

control, Tinostamustine monotherapy, Daratumumab monotherapy, and the combination.

Tinostamustine pretreatment was followed by Daratumumab administration.[9][11]

Efficacy Assessment: Tumor volume was measured regularly to monitor tumor growth.

Overall survival was tracked until a pre-defined endpoint.[9]

Mechanism of Action Assays:In vitro assays were conducted to confirm the mechanism.

Myeloma cell lines were treated with Tinostamustine, and changes in CD38, MICA, and

MICB expression were measured via flow cytometry. Functional assays, including antibody-

dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity

(CDC), were performed to assess the enhancement of Daratumumab's activity.[11][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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